Dimethyl 2,2'-azobis(2-methylpropionate)

Catalog No.
S578734
CAS No.
2589-57-3
M.F
C10H18N2O4
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2,2'-azobis(2-methylpropionate)

CAS Number

2589-57-3

Product Name

Dimethyl 2,2'-azobis(2-methylpropionate)

IUPAC Name

methyl 2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)diazenyl]-2-methylpropanoate

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C10H18N2O4/c1-9(2,7(13)15-5)11-12-10(3,4)8(14)16-6/h1-6H3

InChI Key

ZQMHJBXHRFJKOT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC

Synonyms

AIBME cpd, dimethyl 2,2'-azobis(2-methylpropionate)

Canonical SMILES

CC(C)(C(=O)OC)N=NC(C)(C)C(=O)OC

Free Radical Initiator

Dimethyl 2,2'-azobis(2-methylpropionate), also known as dimethyl 2,2'-azobisisobutyrate (DMAB) or Iniper MAI, is a white solid commonly used as a free radical initiator in scientific research [, , ]. Free radical initiators are chemicals that decompose to generate reactive free radical species. These free radicals can then initiate polymerization reactions, which are essential for the synthesis of many polymers used in various scientific applications.

Polymerization Applications

DMAB is particularly valuable in the research field due to its several advantages:

  • Thermal Decomposition: DMAB decomposes readily at moderate temperatures (around 65°C) to generate free radicals, making it suitable for various polymerization reactions conducted at these temperatures [, ].
  • Solubility: DMAB exhibits good solubility in a wide range of organic solvents commonly used in polymer synthesis [, ]. This allows for its incorporation into different reaction systems.
  • Non-nitrile Azo Initiator: Unlike some traditional azo initiators, DMAB does not contain nitrile groups, which can be beneficial in certain research applications where nitrile groups might interfere with the desired outcome [].

These properties make DMAB a popular choice for researchers studying and developing

  • Polyols and Polyester Polyols: DMAB is a widely used initiator for the production of polyols and polyester polyols, which are essential components in the creation of polyurethanes, a class of versatile polymers used in coatings, adhesives, and elastomers [, ].
  • Controlled Radical Polymerization (CRP): DMAB can be employed in certain controlled radical polymerization (CRP) techniques, such as RAFT (reversible addition-fragmentation chain transfer) polymerization, which enables researchers to control the properties of the resulting polymers with greater precision [].

Research Focus: Understanding and Optimizing Polymerization Processes

The use of DMAB in scientific research often extends beyond simply initiating polymerization. Researchers leverage DMAB to study and optimize various aspects of the polymerization process, including:

  • Mechanism of Initiation: By investigating the decomposition pathway of DMAB and the nature of the generated free radicals, researchers can gain valuable insights into the initiation step of polymerization [].
  • Kinetics and Control: The rate of decomposition of DMAB and its influence on the overall polymerization kinetics can be studied to develop better control over the polymerization process [].
  • Polymer Properties: The influence of DMAB on the final properties of the synthesized polymers, such as molecular weight and distribution, can be explored to optimize the material for specific applications.

Dimethyl 2,2'-azobis(2-methylpropionate) is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol. It is primarily recognized as an oil-soluble azo initiator used in polymerization processes. This compound is characterized by its ability to generate free radicals, which are crucial for initiating the polymerization of various monomers, including acrylic, vinyl, and allyl types . The substance appears as slightly yellow or light yellow crystals or an oily liquid, with a melting point ranging from 22 to 28°C .

AIBME functions as a radical initiator in polymerization. During thermal decomposition, the N-N bond breaks, forming two alkoxy radicals (CH3COOCH(CH3)2•). These radicals can abstract a hydrogen atom from a monomer molecule, initiating the polymerization chain reaction.

AIBME is considered a flammable and slightly toxic compound []. It can irritate the skin and eyes upon contact. Due to its thermal instability, AIBME can decompose exothermically, posing a fire or explosion hazard if not handled properly [].

  • Safety precautions include:
    • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling AIBME.
    • Working in a well-ventilated area.
    • Storing AIBME in a cool, dry place away from heat sources and ignition sources.

Dimethyl 2,2'-azobis(2-methylpropionate) functions as a radical initiator through thermal decomposition, leading to the generation of free radicals. These radicals can initiate polymerization reactions by attacking the double bonds of monomers. The general reaction can be summarized as follows:

  • Thermal Decomposition:
    Dimethyl 2 2 azobis 2 methylpropionate ΔFree Radicals\text{Dimethyl 2 2 azobis 2 methylpropionate }\xrightarrow{\Delta}\text{Free Radicals}
  • Polymerization Initiation:
    Free Radical+MonomerRadical Monomer\text{Free Radical}+\text{Monomer}\rightarrow \text{Radical Monomer}
    Radical Monomer+MonomerPolymer\text{Radical Monomer}+\text{Monomer}\rightarrow \text{Polymer}

This mechanism allows for controlled polymerization processes that yield high-quality polymers with desirable properties .

The synthesis of Dimethyl 2,2'-azobis(2-methylpropionate) typically involves the reaction of azobisisobutyronitrile with methyl propionate under controlled conditions. The general synthesis pathway can be outlined as follows:

  • Reactants: Azobisisobutyronitrile + Methyl Propionate
  • Conditions: Heat under inert atmosphere
  • Product Isolation: Purification through recrystallization or chromatography.

This method yields Dimethyl 2,2'-azobis(2-methylpropionate) with high purity levels suitable for industrial applications .

Dimethyl 2,2'-azobis(2-methylpropionate) is widely utilized in various industrial applications due to its effective radical initiation capabilities:

  • Polymer Production: Used extensively in the production of acrylics and other polymers.
  • Coatings: Employed in formulating high-performance coatings that require controlled polymerization.
  • Liquid Crystal Displays: Its low toxicity and high transparency make it suitable for use in semiconductors and liquid crystal displays .
  • Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its radical generation properties.

Studies on Dimethyl 2,2'-azobis(2-methylpropionate) have focused on its interactions with various biological molecules. The compound's ability to generate free radicals allows it to influence enzyme activity and protein stability:

  • Enzyme Interactions: It can inhibit or activate enzymes through covalent modification.
  • Cellular Effects: The free radicals produced can induce oxidative stress, affecting cellular signaling pathways and potentially leading to apoptosis in certain conditions .

Several compounds share structural similarities with Dimethyl 2,2'-azobis(2-methylpropionate), notably azobisisobutyronitrile and dimethyl azodicarboxylate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
Dimethyl 2,2'-azobis(2-methylpropionate)C10H18N2O4Oil-soluble; fewer toxic by-products than AIBN
AzobisisobutyronitrileC8H10N4Commonly used azo initiator; generates toxic by-products
Dimethyl azodicarboxylateC6H10N2O4Less effective as radical initiator; more soluble in water

Dimethyl 2,2'-azobis(2-methylpropionate) stands out due to its lower toxicity and higher efficiency in polymerization processes compared to traditional azo initiators like azobisisobutyronitrile .

XLogP3

1.6

UNII

G88X6P053W

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (100%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (75%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H373 (75%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (12.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

2589-57-3

Dates

Modify: 2023-08-15

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